

# An In-depth Technical Guide on the Physicochemical Properties of Enoxacin

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## Compound of Interest

Compound Name: Enoxacin

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## Introduction

**Enoxacin** is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3] Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of **enoxacin**, detailed experimental protocols for their determination, and a visualization of its key signaling pathway interactions. All quantitative data are summarized for clarity and comparative analysis.

## Core Physicochemical Properties of Enoxacin

The fundamental physicochemical characteristics of **enoxacin** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

### Table 1: General and Chemical Identifiers

Property	Value	Reference
IUPAC Name	1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid	[2]
CAS Number	74011-58-8	[2]
Chemical Formula	C <sub>15</sub> H <sub>17</sub> FN <sub>4</sub> O <sub>3</sub> (Anhydrous) C <sub>15</sub> H <sub>17</sub> FN <sub>4</sub> O <sub>3</sub> · 1.5H <sub>2</sub> O (Sesquihydrate)	[1]
Molecular Weight	320.32 g/mol (Anhydrous) 329.33 g/mol (Sesquihydrate)	[1][3]
Appearance	White to light yellow powder/crystals	[1]

**Table 2: Physicochemical Data**

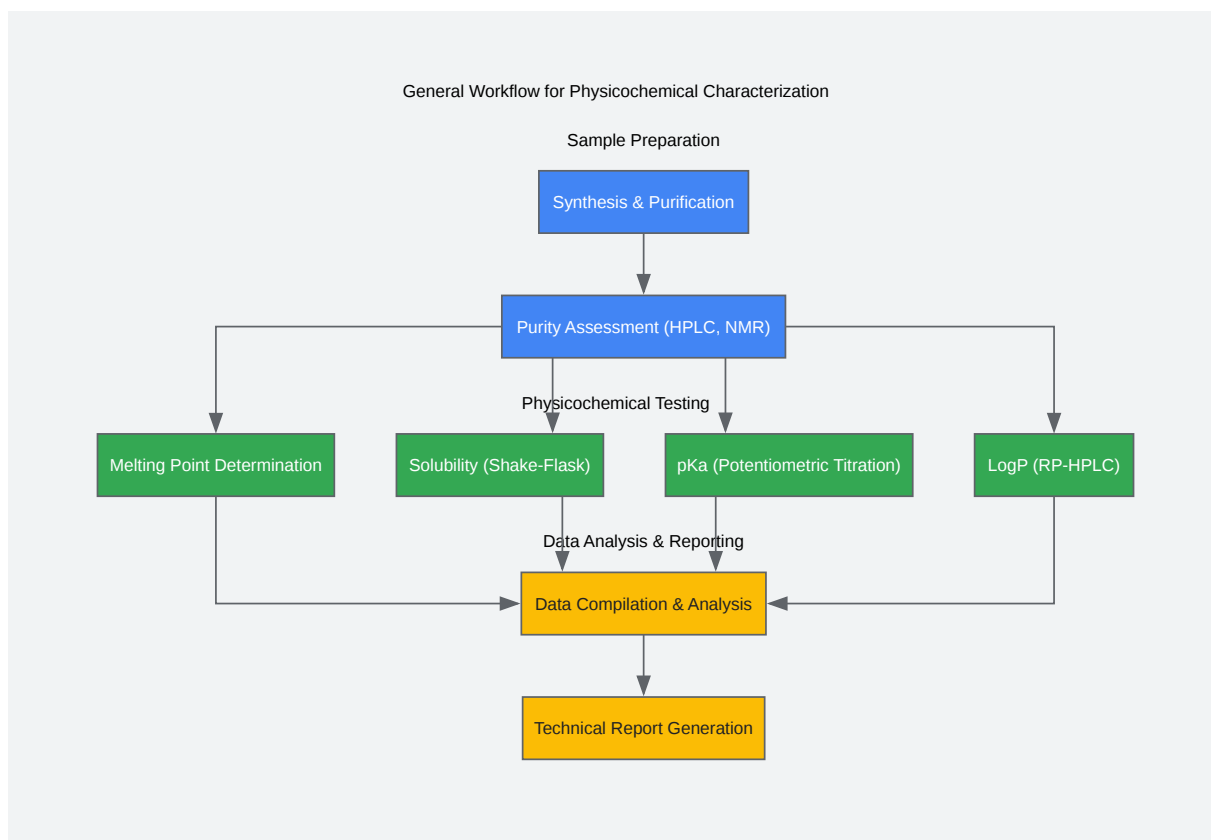
Property	Value	Method/Note	Reference
Melting Point	220–224 °C	[2]	
Boiling Point	569.9 ± 50.0 °C	Predicted	
Water Solubility	Insoluble		
	3.43 g/L		
	~10 mg/mL	In PBS (pH 7.2)	
	50 mg/mL	In 1 M NaOH	
Partition Coefficient (logP)	-0.2	Ion-corrected	
	-0.97	ALOGPS (Predicted)	
Dissociation Constant (pKa)	5.31	Strongest Acidic (Predicted)	
	8.68	Strongest Basic (Predicted)	

## Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard methodologies for key experimental procedures.

## Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical analysis of a compound like **enoxacin**.



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Caption: Workflow for Physicochemical Analysis.

## Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.<sup>[5]</sup>

- Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of

liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a heating medium (oil bath or metal block).[5][7]
- Procedure:
  - A small amount of the dry, finely powdered **enoxacin** is packed into a capillary tube to a height of 1-2 mm.[7][8]
  - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]
  - The assembly is placed in the heating bath of the melting point apparatus.[5]
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[5]
  - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

- Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]
- Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[11]
- Procedure:
  - An excess amount of **enoxacin** is added to a series of vials containing the aqueous buffer of interest.[10]

- The vials are sealed and placed in a shaker bath, typically agitated at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[\[11\]](#)[\[12\]](#)
- After equilibration, the samples are allowed to stand to permit the settling of excess solid.
- An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 µm filter) or centrifuged at high speed to remove any undissolved particles.[\[11\]](#)
- The concentration of **enoxacin** in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[\[11\]](#)[\[12\]](#)

## Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[\[13\]](#)[\[15\]](#)
- Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer, a constant temperature bath, and titration vessels.[\[13\]](#)
- Procedure:
  - A precise amount of **enoxacin** is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[\[13\]](#)
  - The solution is made acidic (e.g., to pH 2) with a standard solution of HCl.[\[13\]](#)
  - The solution is then titrated with standardized NaOH solution, added in small, precise increments.[\[13\]](#)
  - After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

- The titration continues until the pH reaches a basic value (e.g., pH 12).[\[13\]](#)
- A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

## Partition Coefficient (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation.[\[16\]](#)[\[17\]](#)

- Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the capacity factor (log k') of a series of standard compounds and their known logP values. The logP of the test compound is then interpolated from this calibration curve using its measured retention time.[\[16\]](#)
- Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g., C18), a UV detector, and a data acquisition system.[\[18\]](#)
- Procedure:
  - A set of reference compounds with known logP values spanning a relevant range is selected.
  - Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[\[19\]](#)
  - The retention time (t<sub>R</sub>) for each reference compound and the test compound (**enoxacin**) is measured. The column dead time (t<sub>0</sub>) is determined using a non-retained compound.[\[18\]](#)
  - The capacity factor (k') is calculated for each compound using the formula:  $k' = (t_R - t_0) / t_0$ .[\[17\]](#)

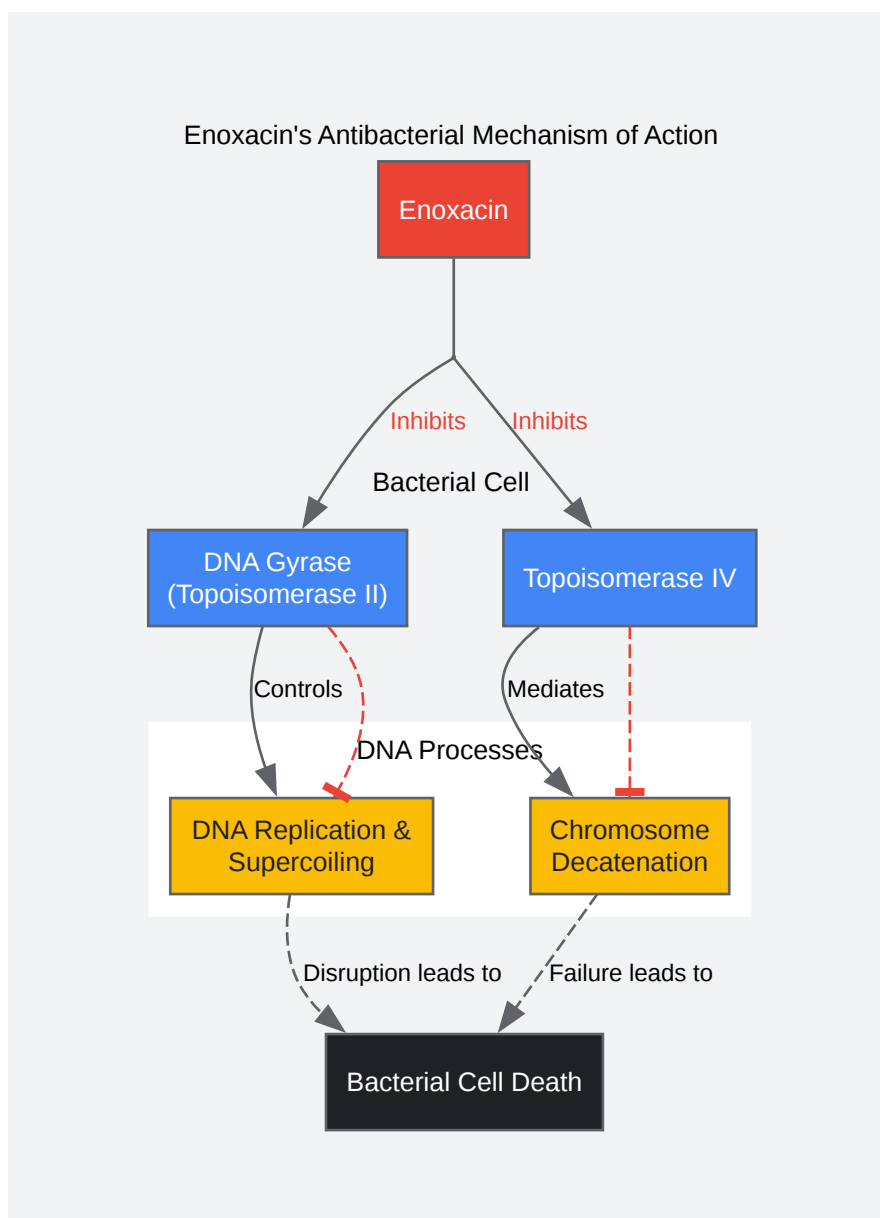
- A calibration curve is constructed by plotting the  $\log k'$  of the reference compounds against their known  $\log P$  values.
- The  $\log P$  of **enoxacin** is calculated by substituting its  $\log k'$  value into the regression equation derived from the calibration curve.<sup>[16]</sup>

## Signaling Pathway Involvement

**Enoxacin**'s biological activity extends beyond simple antibacterial action, involving complex interactions with both bacterial and eukaryotic cellular machinery.

## Mechanism of Antibacterial Action

The primary mechanism of action for **enoxacin**, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.<sup>[2][20][21]</sup> These enzymes are critical for DNA replication, transcription, and repair.<sup>[2]</sup> By trapping the enzyme-DNA complex, **enoxacin** introduces double-strand breaks in the bacterial DNA, leading to a rapid bactericidal effect.<sup>[21][22]</sup>



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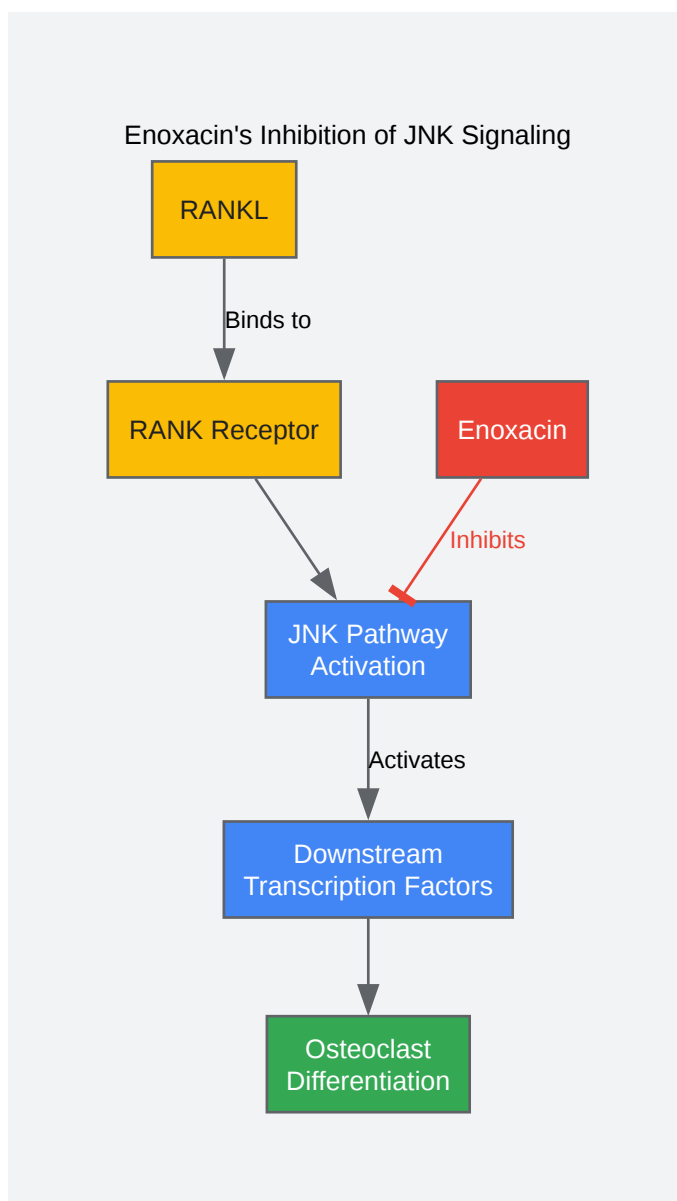
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

## Modulation of Host Cell Signaling

Recent studies have revealed that **enoxacin** can also interact with eukaryotic cell pathways, contributing to its potential anti-inflammatory and anti-cancer effects.

- **Inhibition of JNK Signaling Pathway:** **Enoxacin** has been shown to suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal

kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition reduces the activity of downstream transcription factors essential for osteoclast differentiation.[23]

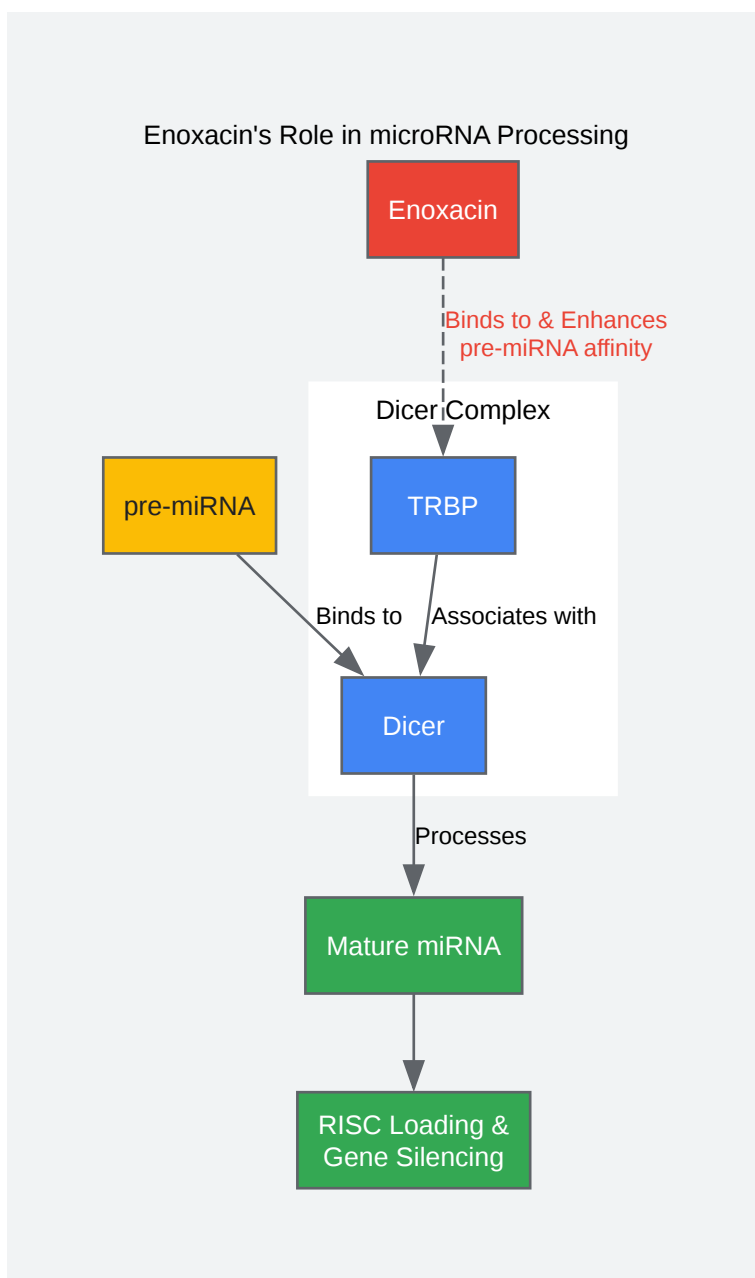


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Caption: **Enoxacin** suppresses the JNK signaling pathway.

- Enhancement of microRNA Processing: **Enoxacin** can bind to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation. [25][26] By binding to TRBP, **enoxacin** enhances its affinity for precursor-miRNAs (pre-

miRNAs), thereby promoting their processing into mature miRNAs.[27][28] This global enhancement of miRNA biogenesis can restore the expression of tumor-suppressor miRNAs, contributing to **enoxacin**'s observed anti-cancer effects.[25]



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Caption: **Enoxacin** enhances TRBP-mediated microRNA maturation.

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